エンテカビル

概要

説明

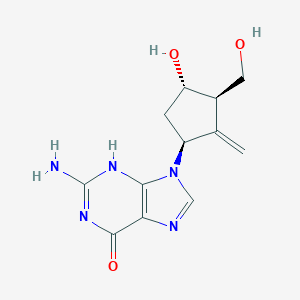

SQ 34676 は、エンテカビルとしても知られており、グアノシンヌクレオシドアナログです。主に慢性B型肝炎ウイルス感染症の治療のための抗ウイルス剤として使用されます。 この化合物は、B型肝炎ウイルスの複製を強力かつ選択的に阻害することで知られています .

科学的研究の応用

SQ 34676 は、幅広い科学研究において応用されています。

化学: それは、ヌクレオシドアナログとその化学的性質を研究するためのモデル化合物として使用されます。

生物学: この化合物は、ウイルスの複製と抗ウイルス機構の研究で使用されます。

医学: SQ 34676 は、慢性B型肝炎ウイルス感染症の治療における主要な薬剤です。また、他のウイルス感染症や癌治療における潜在的な用途についても調査されています。

作用機序

SQ 34676 は、B型肝炎ウイルスの逆転写酵素を阻害することによって作用します。この酵素は、ウイルスの複製に不可欠です。ウイルスDNAに組み込まれることによって、SQ 34676 はDNA鎖の伸長を阻止し、それによってウイルスの複製を阻害します。 この化合物は、腫瘍の進行に関与する酵素であるリジン特異的脱メチル化酵素 5B も標的にするため、癌治療の候補となります .

類似の化合物との比較

類似の化合物

- ペンシクロビル

- ガンシクロビル

- ロブカビル

- アシクロビル

- ラミブジン

独自性

他のデオキシグアノシンアナログと比較して、SQ 34676 は、その活性代謝物へのより効率的なリン酸化を受けます。それは、細胞内半減期が長く、B型肝炎ウイルスに対してより高い効力と選択性を示します。 これらの特性により、SQ 34676 は慢性B型肝炎ウイルス感染症の治療のための優れた選択肢となっています .

生化学分析

Biochemical Properties

Entecavir interacts with HBV DNA polymerase . It exhibits competitive inhibition with dGTP in both wild-type (wt) RT and M204V RT . In HBV RT L180M or L180M/M204V, Entecavir may be stuck at M171, a residue that is conserved in almost all HBV isolates .

Cellular Effects

Entecavir is approximately 30- to 2200-fold more effective in reducing viral DNA replication in cultured HepG 2.2.15 and HuH7 hepatoma cells transfected with wild type or mutated HBV DNA .

Molecular Mechanism

Entecavir triphosphate is a potent inhibitor of HBV DNA polymerase . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition .

Metabolic Pathways

Entecavir is involved in the metabolic pathways of HBV DNA polymerase

準備方法

合成経路と反応条件

SQ 34676 の合成には、環状 2’-デオキシグアノシンアナログの調製が含まれます。主要なステップには、シクロペンチル環の形成とそれに続くグアニン塩基の付加が含まれます。 反応条件は通常、分子の特定部位での選択的反応を確保するために保護基の使用を伴います .

工業生産方法

SQ 34676 の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率の反応、効率的な精製方法、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

SQ 34676 は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、分子の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、SQ 34676 のさまざまな誘導体が含まれ、それらは異なる生物学的活性と特性を持つ可能性があります .

類似化合物との比較

Similar Compounds

- Penciclovir

- Ganciclovir

- Lobucavir

- Aciclovir

- Lamivudine

Uniqueness

Compared to other deoxyguanosine analogues, SQ 34676 undergoes more efficient phosphorylation to its active metabolites. It has a longer intracellular half-life and displays higher potency and selectivity against the hepatitis B virus. These properties make SQ 34676 a superior choice for the treatment of chronic hepatitis B virus infection .

生物活性

Entecavir (ETV) is a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infection. It is a guanosine nucleoside analogue that exhibits significant antiviral activity by inhibiting HBV replication. This article provides a comprehensive overview of the biological activity of entecavir, including its mechanism of action, efficacy in clinical studies, resistance patterns, and potential applications beyond hepatitis B.

Entecavir is phosphorylated intracellularly to its active triphosphate form (ETV-TP), which competes with natural deoxyguanosine triphosphate for incorporation into the viral DNA during replication. This incorporation leads to chain termination and inhibition of HBV DNA polymerase activity, effectively suppressing viral replication . The drug exhibits minimal activity against HIV, making it primarily a targeted therapy for HBV .

Phase II and III Trials

Numerous clinical trials have demonstrated the efficacy of entecavir in both treatment-naïve and treatment-experienced patients with chronic hepatitis B.

- Study ETV-012 : A dose-ranging Phase II study involving 216 nucleoside-naive patients showed that those receiving entecavir (0.5 mg) had a significantly higher antiviral response compared to placebo after 28 days .

- Long-term Efficacy : A five-year study involving 89 chronic hepatitis B patients indicated that 90% of nucleos(t)ide-experienced patients achieved virologic response (VR) without developing resistance .

- Pediatric Population : In a Phase III trial with children aged 2 to <18 years, entecavir demonstrated superior efficacy compared to placebo, with a significant increase in HBeAg seroconversion rates at 48 weeks (24.2% vs. 3.3%) and HBV DNA suppression .

Resistance Patterns

Resistance to entecavir is rare compared to other nucleoside analogues. In long-term studies, the cumulative probability of developing resistance was reported at only 0.6% at year one and 2.6% at year two . This low resistance rate is attributed to the drug's potent activity and its unique mechanism of action.

Safety Profile

Entecavir is generally well-tolerated, with most adverse effects being mild and transient. Common side effects include headache, fatigue, and dizziness . In long-term studies, serious adverse events were infrequent, reinforcing its safety profile as a first-line therapy for chronic hepatitis B.

Potential Applications Beyond Hepatitis B

Recent research has explored the use of entecavir in oncology settings, particularly in patients undergoing immunosuppressive therapy where HBV reactivation is a concern. Some studies suggest that entecavir may help prevent HBV reactivation in cancer patients receiving chemotherapy or immunotherapy .

Summary of Key Findings

| Study/Trial | Population | Duration | Key Findings |

|---|---|---|---|

| ETV-012 | Nucleoside-naive adults | 28 days | Higher antiviral response with ETV vs placebo |

| Five-Year Study | Nucleos(t)ide-experienced | 5 years | 90% VR without resistance |

| Pediatric Trial | Children (2-18 years) | 48 weeks | Significant HBeAg seroconversion vs placebo |

特性

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046446 | |

| Record name | Entecavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By competing with the natural substrate deoxyguanosine triphosphate, entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA. Upon activation by kinases, the drug can be incorporated into the DNA which has the ultimate effect of inhibiting the HBV polymerase activity., Entecavir is a nucleoside analogue with activity against HBV polymerase. It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase (reverse transcriptase): 1) base priming, 2) reverse transcription of the negative strand from the pregenomic messenger RNA and 3) synthesis of the positive strand of HBV DNA. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta and mitochondrial DNA polymerase gamma with Ki values ranging from 18 to > 160 microM. | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off white powder | |

CAS No. |

142217-69-4 | |

| Record name | Entecavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142217-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entecavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entecavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTECAVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。